molecular formula C12H11ClFNO3S B2615767 (2-Chloro-6-fluorophenyl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone CAS No. 2034310-33-1

(2-Chloro-6-fluorophenyl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone

Cat. No.: B2615767
CAS No.: 2034310-33-1
M. Wt: 303.73
InChI Key: INJGTJXFGKAVQI-UHFFFAOYSA-N
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Description

(2-Chloro-6-fluorophenyl)(2,2-dioxido-2-thia-5-azabicyclo[221]heptan-5-yl)methanone is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-6-fluorophenyl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the bicyclic core and the introduction of the chloro and fluoro substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, is common to meet the stringent requirements of industrial applications.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-6-fluorophenyl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

(2-Chloro-6-fluorophenyl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Industry: It is utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which (2-Chloro-6-fluorophenyl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic structures with chloro and fluoro substituents, such as:

  • (2-Chloro-6-fluorophenyl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-4-yl)methanone
  • (2-Chloro-6-fluorophenyl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-6-yl)methanone

Uniqueness

The uniqueness of (2-Chloro-6-fluorophenyl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone lies in its specific substitution pattern and the resulting chemical properties. These properties may confer advantages in terms of reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2-chloro-6-fluorophenyl)-(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClFNO3S/c13-9-2-1-3-10(14)11(9)12(16)15-5-8-4-7(15)6-19(8,17)18/h1-3,7-8H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INJGTJXFGKAVQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2(=O)=O)C(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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